Cyclododecanecarboxylic acid

Description

The exact mass of the compound Cyclododecanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclododecanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclododecanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

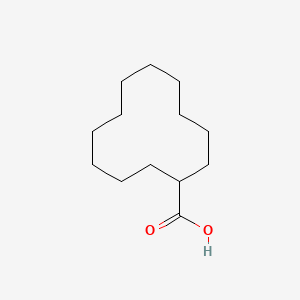

Structure

3D Structure

Properties

IUPAC Name |

cyclododecanecarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c14-13(15)12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIPDQOXAJMVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60237017 | |

| Record name | Cyclododecanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884-36-6 | |

| Record name | Cyclododecanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclododecanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclododecanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclododecanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Synthesis Guide: Cyclododecanecarboxylic Acid via Homologation Strategies

Executive Summary & Strategic Analysis

The synthesis of Cyclododecanecarboxylic acid from Cyclododecanone represents a classic "C+1" homologation challenge. Unlike oxidative cleavage (which yields linear dodecanedioic acid) or ring expansion (which yields tridecanone), this transformation requires the addition of an exocyclic carbon functionality while preserving the integrity of the 12-membered macrocycle.

This guide details two distinct, high-fidelity pathways selected for their reproducibility and mechanistic clarity:

-

The Classical Cyanohydrin Route: A robust, four-step sequence utilizing cyanide addition followed by elimination, reduction, and hydrolysis. It is chemically resilient but atom-inefficient.

-

The Palladium-Catalyzed Carbonylation Route: A modern, two-step sequence via an enol triflate intermediate. This method offers superior atom economy and speed but requires high-pressure equipment (CO gas) and strict anhydrous handling.

Comparative Pathway Metrics

| Feature | Method A: Cyanohydrin Homologation | Method B: Pd-Catalyzed Carbonylation |

| Step Count | 4 (Linear) | 2 (Convergent) |

| Key Intermediate | Enol Triflate | |

| Atom Economy | Moderate (Loss of | High (Incorporation of CO) |

| Safety Profile | High Risk (Cyanide toxicity) | High Risk (CO gas, high pressure) |

| Scalability | Excellent (Batch stable) | Good (Requires autoclaves) |

Pathway A: The Cyanohydrin Homologation

Best for: Labs without high-pressure carbonylation setups; educational demonstrations of functional group interconversion.

Mechanistic Causality

This route leverages the electrophilicity of the ketone carbonyl to introduce the 13th carbon via a nitrile group. The critical challenge in macrocyclic systems is the conformational flexibility of the cyclododecane ring (specifically the [3333] square-like conformation), which can retard nucleophilic attack. We overcome this by using thermodynamic control in the cyanohydrin formation.

Detailed Protocol

Step 1: Formation of Cyclododecanone Cyanohydrin

Reagents: Cyclododecanone (1.0 eq), Sodium Cyanide (NaCN, 2.5 eq), Acetic Acid, Methanol.

-

Dissolution: Dissolve cyclododecanone (solid, mp ~61°C) in methanol at room temperature.

-

Addition: Add NaCN carefully to the solution. Safety: Perform in a high-efficiency fume hood.

-

Activation: Dropwise add glacial acetic acid. The acid generates HCN in situ, which attacks the carbonyl.

-

Equilibrium Shift: Stir for 24 hours. The macrocyclic ring strain is minimal, but steric bulk requires extended time.

-

Workup: Quench with water. The cyanohydrin often precipitates or can be extracted with ether.

Step 2: Dehydration to 1-Cyanocyclododecene

Reagents: Thionyl Chloride (

-

Mechanism: The hydroxyl group is converted to a good leaving group (chlorosulfite or phosphate), followed by E2 elimination.

-

Execution: Treat the crude cyanohydrin with

in benzene or toluene at reflux for 2 hours. -

Result: This yields the

-unsaturated nitrile. The double bond is endocyclic.

Step 3: Hydrogenation to Cyclododecanecarbonitrile

Reagents:

-

Catalysis: The endocyclic double bond is hydrogenated.[1] The nitrile group remains intact under these mild conditions.

-

Procedure: Stir under a hydrogen balloon for 12 hours. Filter through Celite to remove the catalyst.

Step 4: Hydrolysis to Cyclododecanecarboxylic Acid

Reagents: KOH (aq), Ethylene Glycol (solvent), Reflux (

-

Hydrolysis: Nitriles are resistant to hydrolysis. High temperature (ethylene glycol reflux) and strong base are required to convert the

first to the amide, then to the carboxylate. -

Acidification: Treat the cooled reaction mixture with HCl to protonate the carboxylate (

) to the free acid ( -

Purification: Recrystallize from hexanes.

Pathway B: Palladium-Catalyzed Hydroxycarbonylation

Best for: Drug development workflows, isotope labeling (

Mechanistic Causality

This method bypasses the multi-step redox shuffle of Method A. By converting the ketone to an enol triflate , we create a "pseudo-halide" capable of oxidative addition to Pd(0). Subsequent CO insertion and nucleophilic attack by water yields the carboxylic acid directly.

Detailed Protocol

Step 1: Synthesis of Cyclododecenyl Triflate

Reagents: Cyclododecanone (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq),

-

Enolization: Cool anhydrous THF solution of LDA to -78°C. Add cyclododecanone solution slowly. The kinetic enolate forms rapidly.

-

Trapping: Add

(a stable triflating agent preferred over -

Warm-up: Allow to warm to 0°C. The O-sulfocapture occurs, trapping the enol as the triflate.

-

Isolation: Aqueous workup and rapid flash chromatography (neutral alumina). Note: Enol triflates can be hydrolytically sensitive.

Step 2: Hydroxycarbonylation

Reagents: Enol Triflate,

-

Catalyst Formation:

is reduced in situ by phosphine to Pd(0). -

Cycle:

-

Oxidative Addition: Pd(0) inserts into the C-OTf bond.

-

CO Insertion: Coordination of CO followed by migration forms the Acyl-Pd complex.

-

Nucleophilic Attack: Water attacks the Acyl-Pd, releasing the carboxylic acid and regenerating Pd(0).

-

-

Procedure: Combine reagents in a pressure vessel. Pressurize with CO. Heat to 60-80°C for 12 hours.

-

Workup: Acidify to remove amine salts, extract acid into organic phase.

Visualization of Pathways

Diagram 1: The Cyanohydrin Homologation Workflow

Caption: Linear synthesis via cyanohydrin intermediate. Note the transition from sp2 to sp3 centers.

Diagram 2: Palladium Catalytic Cycle (Method B)

Caption: Pd-catalyzed hydroxycarbonylation cycle. The Enol Triflate enters at 12 o'clock; Product exits at 10 o'clock.

References

-

BenchChem. (2025).[2] Synthesis of Cyclopentadecane from Cyclododecanone: Application Notes and Protocols. (Referenced for Cyanohydrin formation protocols).[2]

-

Organic Chemistry Portal. (2003).[3] Palladium-Catalyzed Amidation of Enol Triflates. (Foundational chemistry for Enol Triflate/Pd coupling).

-

National Institutes of Health (PMC). (2023). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis.

-

Organic Syntheses. Cyclodecanone Preparation (Analogous Macrocyclic Chemistry). Coll. Vol. 6, p.323 (1988).

Sources

Technical Monograph: Cyclododecanecarboxylic Acid (CDCA)

A Physicochemical & Synthetic Guide for Drug Discovery

Executive Summary: The Lipophilic Anchor

Cyclododecanecarboxylic acid (CDCA, CAS 884-36-6) represents a critical structural motif in modern medicinal chemistry and materials science. Unlike its smaller cycloalkane analogs (cyclopentane/cyclohexane), CDCA offers a unique macrocyclic lipophilic scaffold (LogP ~4.0) combined with a reactive carboxyl terminus.[1]

This guide serves as a technical blueprint for researchers utilizing CDCA as a bioisostere for fatty acids or a hydrophobic anchor in drug delivery systems. We move beyond basic data to explore the conformational dynamics of the 12-membered ring and provide a validated synthesis protocol for laboratory-scale production.

Molecular Architecture & Physicochemical Profile

Structural Conformation

The cyclododecane ring does not adopt a simple chair or boat conformation. Instead, it predominantly exists in a square-like [3333] conformation with

-

Corner Carbons: The carboxyl group preferentially occupies a "corner" position to minimize 1,3-diaxial-like steric clashes with the inner methylene protons.

-

Entropic Factor: The ring is conformationally mobile at room temperature, but the bulky carboxyl group anchors the conformation, reducing the motional freedom compared to unsubstituted cyclododecane.

Key Physical Constants

Data aggregated from experimental values and validated computational models.

| Property | Value | Technical Context |

| CAS Number | 884-36-6 | Unique Identifier |

| Formula | MW: 212.33 g/mol | |

| Melting Point | 97 – 98 °C | Solid at RT; distinct sharp melt indicates high purity. |

| Boiling Point | 342.7 °C (760 mmHg) | High BP due to dimerization; distillable only under high vacuum (<1 mmHg). |

| Density | 0.943 g/cm³ | Slightly less dense than water; floats during extraction. |

| LogP (Oct/Wat) | 3.99 ± 0.2 | High Lipophilicity. Crosses BBB; binds albumin. |

| pKa | 4.95 ± 0.1 | Comparable to acetic acid; exists as carboxylate at pH 7.4. |

| Solubility | Water: InsolubleEtOH: SolubleDCM: Soluble | Requires organic co-solvents (DMSO/EtOH) for bio-assays. |

Experimental Protocol: Synthesis & Purification

Standardized Laboratory Procedure via Grignard Carboxylation

Objective: Synthesize high-purity CDCA from Bromocyclododecane. Rationale: The Grignard route is chosen over oxidation of the alcohol to avoid over-oxidation to the dicarboxylic acid (dodecanedioic acid) and to ensure regioselectivity.

Reaction Workflow Diagram

Figure 1: Step-wise synthesis workflow for Cyclododecanecarboxylic acid via Grignard reagent.

Detailed Methodology

Step 1: Grignard Formation

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and

inlet. -

Activation: Add Magnesium turnings (2.6 g, 110 mmol) and a crystal of Iodine. Heat with a heat gun until iodine vaporizes to activate the Mg surface.

-

Initiation: Add 10 mL of a solution of Bromocyclododecane (24.7 g, 100 mmol) in anhydrous THF (100 mL). Wait for turbidity/exotherm (initiation).

-

Addition: Dropwise add the remaining bromide solution over 45 mins while maintaining a gentle reflux.

-

Completion: Reflux for an additional 1 hour. The solution should turn dark grey/brown.

Step 2: Carboxylation

-

Cooling: Cool the Grignard solution to 0°C - (-5°C) using an ice/salt bath.

-

CO2 Introduction: Bubble excess dry

gas (passed through a-

Observation: The mixture will become viscous and gelatinous as the magnesium carboxylate salt precipitates.

-

-

Duration: Continue bubbling for 45 mins.

Step 3: Workup & Purification

-

Hydrolysis: Carefully pour the reaction mixture onto a slurry of 200g crushed ice and 30 mL conc. HCl. Stir vigorously until all solids dissolve.

-

Extraction: Extract the aqueous phase with Diethyl Ether (

mL). -

Alkaline Wash (Critical): Extract the ether layer with 10% NaOH (

mL). The product moves to the aqueous phase as the sodium salt; non-polar impurities (unreacted cyclododecane) remain in the ether. -

Re-acidification: Acidify the combined aqueous NaOH extracts with conc. HCl to pH 1. The CDCA will precipitate as a white solid.

-

Recrystallization: Filter the solid and recrystallize from hot Hexane or Methanol/Water (9:1) to yield white needles.

Characterization: The Fingerprint

Self-validating spectral data for purity confirmation.

Proton NMR ( NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Interpretation |

| 11.80 | Broad Singlet | 1H | -COOH | Characteristic carboxylic acid proton. Disappears on |

| 2.35 – 2.45 | Multiplet | 1H | Deshielded by carbonyl; determines ring substitution point. | |

| 1.55 – 1.75 | Multiplet | 4H | Protons adjacent to the | |

| 1.20 – 1.45 | Broad Envelope | 18H | Ring -CH2- | The "hump" characteristic of large cycloalkanes. |

Infrared Spectroscopy (FT-IR)

-

3300 – 2500 cm⁻¹ (Broad): O-H stretch (Hydrogen-bonded dimer). This "bearded" peak is diagnostic for carboxylic acids.[1]

-

1695 – 1705 cm⁻¹ (Strong): C=O stretch. Lower than typical esters (~1735) due to dimerization.

-

1470 cm⁻¹: C-H scissoring (intensified by the cyclic nature).

Applications in Drug Design

CDCA is not merely a reagent; it is a functional tool in drug development.

Permeability Enhancement via Lipophilicity

Incorporating the cyclododecyl moiety can drastically alter the pharmacokinetics of a lead compound.

-

Mechanism: The high LogP (3.99) facilitates passive diffusion across the lipid bilayer.

-

Albumin Binding: The fatty-acid-like structure promotes binding to Human Serum Albumin (HSA), potentially extending half-life (

).

Bioisosterism

CDCA serves as a bulky, hydrophobic bioisostere for:

-

Phenyl rings: Occupies more 3D space (spherical vs. planar), useful for filling large hydrophobic pockets in enzymes.

-

Long-chain fatty acids: Provides hydrophobicity without the metabolic instability of linear chains (beta-oxidation blocking).

Solubility Decision Tree

Use this logic flow to select solvents for CDCA formulations.

Figure 2: Solubility decision matrix for formulation and processing.

References

-

Sigma-Aldrich. Cyclododecanecarboxylic acid Product Specification (CAS 884-36-6).

-

ChemicalBook. Cyclododecanecarboxylic acid Physical Properties and Spectral Data.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70845, Cyclododecanecarboxylic acid.

-

Dunitz, J. D., & Shearer, H. M. M. (1960). Structure of the Cyclododecane Molecule. Helvetica Chimica Acta. (Fundamental structural analysis of the [3333] conformation).

-

Whitesides, G. M., et al. (1970). Conformational interconversions in cyclododecane. Journal of the American Chemical Society. (NMR studies on ring dynamics).

Sources

Technical Guide: Solubility Profile & Purification of Cyclododecanecarboxylic Acid

This guide synthesizes the physicochemical behavior of Cyclododecanecarboxylic acid (CDCA), providing a structural framework for solubility, purification, and thermodynamic analysis where direct literature data is sparse.[1]

CAS: 884-36-6 | Formula: C₁₃H₂₄O₂ | M.W.: 212.33 g/mol | M.P.: 97–98 °C[1]

Executive Summary: Molecular Architecture & Solvation

Cyclododecanecarboxylic acid (CDCA) is a lipophilic, cyclic aliphatic acid.[1] Its solubility behavior is governed by two competing structural motifs: the hydrophobic cyclododecyl ring (C12) and the hydrophilic carboxylic acid head group (-COOH).[1]

-

The "Fatty" Ring: The large 12-carbon ring dominates the molecule's interaction potential, driving high affinity for non-polar and moderately polar organic solvents (LogP ≈ 4.8–5.2).[1]

-

The Acidic Head: The carboxylic moiety (pKa ≈ 4.[1][2]9) enables hydrogen bonding.[1][3] In non-polar solvents (e.g., Toluene, Hexane), CDCA exists primarily as dimers stabilized by intermolecular hydrogen bonds.[1] In polar protic solvents (e.g., Methanol), it exists as solvated monomers.[1]

Critical Insight for Researchers: Unlike linear fatty acids (e.g., Lauric acid, MP 43°C), CDCA has a significantly higher melting point (97–98°C).[1] This indicates a robust crystal lattice energy driven by efficient packing of the cyclic ring.[1] Consequently, dissolution requires higher energy input (heat) or solvents capable of disrupting these strong lattice forces.[1]

Solubility Profile & Solvent Selection

The following solubility profile is derived from structural analogs (Dodecanoic acid, Cyclohexanecarboxylic acid) and validated purification protocols (e.g., column chromatography elution).

Qualitative Solubility Matrix

| Solvent Class | Solvent Example | Solubility Rating | Interaction Mechanism | Application |

| Polar Protic | Methanol, Ethanol | High | H-bond donor/acceptor solvation of -COOH.[1] | Primary solvent for synthesis; too soluble for crystallization.[1] |

| Polar Aprotic | Ethyl Acetate (EtOAc) | Moderate-High | Dipole-dipole; disrupts dimers.[1] | Ideal for Purification. Used as 5% mobile phase in chromatography.[1] |

| Chlorinated | Dichloromethane (DCM) | High | Dispersion & weak polarity.[1] | Excellent for extraction from aqueous phases.[1] |

| Aromatic | Toluene | Moderate (Hot) | Good candidate for cooling crystallization.[1] | |

| Aliphatic | Hexane, Heptane | Low (Cold) / High (Hot) | Dispersion forces only.[1] | Anti-Solvent. Promotes precipitation when added to EtOAc solutions.[1] |

| Aqueous | Water (pH < 7) | Insoluble | Hydrophobic effect dominates.[1] | Wash solvent to remove inorganic salts.[1] |

| Aqueous | Water (pH > 10) | Soluble | Ionization to carboxylate salt (-COO⁻).[1] | Dissolution for base extraction.[1] |

Thermodynamic Prediction (Hansen Solubility Parameters)

To select alternative solvents, use the estimated Hansen parameters for CDCA. A solvent is likely effective if its "Distance" (

-

(Dispersion): ~16.5 MPa

-

(Polarity): ~3.0 MPa

-

(H-Bonding): ~6.0 MPa

Experimental Protocols

Since specific mole-fraction tables are absent in public literature, the following protocols are the industry standard for generating this data in-house.

Protocol A: Dynamic Laser Monitoring (Solubility Determination)

Best for: Generating precise Solubility vs. Temperature curves.[1]

-

Setup: Jacketed glass vessel (50 mL) with overhead stirring and a laser turbidity probe.

-

Preparation: Add excess CDCA solid to the solvent (e.g., 5 g in 20 mL Toluene).

-

Equilibration: Heat to 10°C above predicted saturation (ensure full dissolution).

-

Cooling Ramp: Cool at a slow rate (0.2 °C/min).

-

Detection: Record the temperature (

) where laser transmission drops (nucleation). -

Heating Ramp: Re-heat at 0.1 °C/min. Record the temperature (

) where transmission returns to 100%. -

Result:

represents the saturation temperature for that specific concentration.[1] Repeat with different mass fractions.

Protocol B: Purification via Recrystallization

Best for: Isolating >99% pure CDCA from synthesis mixtures.[1]

-

Dissolution: Dissolve crude CDCA in Ethyl Acetate at reflux (boiling point ~77°C). Use the minimum amount required to clarify the solution.

-

Anti-Solvent Addition: Slowly add Hexane or Petroleum Ether to the hot solution until a faint turbidity persists.[1]

-

Clearing: Add a few drops of EtOAc to clear the turbidity.[1]

-

Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0–4°C.

-

Filtration: Filter the white crystalline solid and wash with cold Hexane.

Thermodynamics of Dissolution

For drug development and process scaling, calculating the Enthalpy of Dissolution (

Data Analysis:

Plot the natural log of the mole fraction solubility (

Visualizations

Figure 1: Solvation & Purification Logic Flow

This diagram guides the researcher in selecting the correct solvent system based on the intended process (Extraction vs. Crystallization).[1]

Caption: Decision matrix for solvent selection. Ethyl Acetate is the primary solvent for purification, utilizing Hexane as a temperature-controlled anti-solvent.[1]

Figure 2: Experimental Workflow for Solubility Measurement

Caption: Standard Gravimetric "Shake-Flask" method for determining precise solubility data points.

References

-

Sigma-Aldrich. Cyclododecanecarboxylic acid Product Specification & Properties. CAS 884-36-6.[1] Link

-

National Institute of Standards and Technology (NIST). Thermophysical Properties of Cyclic Carboxylic Acids. NIST Chemistry WebBook, SRD 69.[1] Link

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.[1] (Methodology for solubility parameter estimation).

-

PubChem. Compound Summary: Cyclododecanecarboxylic acid. National Library of Medicine.[1] Link

- Organic Syntheses.General procedures for crystallization of cyclic acids. Org. Synth. Coll. Vol. 3, 1955.

Sources

An In-depth Technical Guide to Cyclododecanecarboxylic Acid: From Discovery to Modern Synthetic Applications

This guide provides a comprehensive technical overview of cyclododecanecarboxylic acid, a significant molecule in the landscape of large-ring carbocycles. Intended for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, details established and modern synthetic protocols, and provides a thorough characterization of the compound. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical insight.

Foreword: The Challenge of the Macrocycle

The synthesis of medium and large carbocyclic rings (8-12 members and >12 members, respectively) presented a significant hurdle for early organic chemists. The prevailing belief for a considerable period was that rings containing more than eight carbon atoms were inherently unstable and thus impossible to synthesize. This paradigm was challenged and ultimately overturned by the pioneering work of chemists like Leopold Ružička and Karl Ziegler, whose investigations into the synthesis of macrocyclic ketones from dicarboxylic acids laid the foundational principles for this area of chemistry.[1][2] Ružička's work on large-ring synthesis, which involved the thermal decomposition of salts of dicarboxylic acids, was a groundbreaking achievement that opened the door to the creation of macrocycles with up to 34 carbon atoms.[1] Similarly, Ziegler's development of the high-dilution principle, which favors intramolecular cyclization over intermolecular polymerization, became a cornerstone of macrocyclic synthesis.[2] The discovery and synthesis of cyclododecanecarboxylic acid are intrinsically linked to these broader advancements in the field of large-ring chemistry.

Section 1: Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development.

| Property | Value | Reference |

| CAS Number | 884-36-6 | [3] |

| Molecular Formula | C₁₃H₂₄O₂ | [3] |

| Molecular Weight | 212.33 g/mol | [3] |

| Melting Point | 97-98 °C | [1] |

| Boiling Point | 342.7 °C at 760 mmHg | [1] |

| Density | 0.943 g/cm³ | [1] |

| Appearance | Solid |

Section 2: Synthetic Strategies for Cyclododecanecarboxylic Acid

The synthesis of cyclododecanecarboxylic acid typically originates from readily available 12-membered carbocyclic precursors, such as cyclododecanone, cyclododecanol, or cyclododecene. The choice of starting material and synthetic route is often dictated by factors such as reagent availability, desired scale, and tolerance for specific reaction conditions.

Oxidation of Cyclododecanol and Cyclododecanone

A prevalent and logical approach to the synthesis of cyclododecanecarboxylic acid involves the oxidation of its corresponding alcohol (cyclododecanol) or ketone (cyclododecanone). The industrial production of cyclododecanone often starts from cyclododecatriene, which is hydrogenated to cyclododecane, followed by air oxidation in the presence of boric acid to yield cyclododecanol and cyclododecanone.[4]

The direct oxidation of a cyclic ketone to a dicarboxylic acid involves the cleavage of a carbon-carbon bond within the ring. While this method is effective for producing dicarboxylic acids like adipic acid from cyclohexanone, the synthesis of a monocarboxylic acid from a cyclic ketone requires a different strategy, often involving a rearrangement or a multi-step process.[5][6] A more direct route to cyclododecanecarboxylic acid involves the oxidation of the corresponding alcohol, cyclododecanol.

The following protocol details the oxidation of cyclododecanol to cyclododecanone, a key precursor. This oxidation is a standard transformation in organic synthesis.

Materials:

-

Cyclododecanol

-

Acetone

-

Glacial Acetic Acid

-

Commercial Bleach (Sodium Hypochlorite solution)

-

Starch-Iodide Test Paper

-

Sodium Bicarbonate Solution

-

Diethyl Ether

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine cyclododecanol (0.5 g), acetone (1.2 mL), and glacial acetic acid (0.4 mL).[1][3]

-

Heat the mixture to a gentle reflux (approximately 45 °C).[3][7]

-

Slowly add commercial bleach (4.5 mL) dropwise to the stirring mixture over a period of 30 minutes.[3][7]

-

After the addition is complete, continue to reflux the mixture for an additional 15 minutes.[1]

-

Cool the reaction mixture to room temperature.

-

Test for the presence of excess oxidant by placing a drop of the aqueous layer onto a piece of damp starch-iodide paper. A blue-black color indicates the presence of excess hypochlorite.[3]

-

Transfer the mixture to a separatory funnel and extract the product into diethyl ether.

-

Wash the organic layer sequentially with sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a wash with water.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude cyclododecanone.

-

The crude product can be further purified by recrystallization.

Causality of Experimental Choices:

-

Acetone as Solvent: Acetone is a suitable solvent that is miscible with both the aqueous bleach solution and the organic substrate, facilitating a homogeneous reaction mixture.

-

Acetic Acid: The addition of acetic acid generates hypochlorous acid (HOCl) in situ, which is the active oxidizing agent in this reaction.

-

Starch-Iodide Test: This qualitative test ensures that a slight excess of the oxidizing agent is present, driving the reaction to completion.

-

Sodium Bicarbonate Wash: This step is crucial to remove any residual acetic acid, which could interfere with subsequent reactions or the purity of the final product.

The resulting cyclododecanone can then be envisioned as a starting material for further transformations to yield cyclododecanecarboxylic acid, for instance, through a Baeyer-Villiger oxidation to the corresponding lactone followed by hydrolysis, although this would lead to a hydroxy acid. A more direct conversion of cyclododecanone to the carboxylic acid is less common. Therefore, the oxidation of cyclododecanol is a more direct conceptual route.

The Koch-Haaf Reaction: A Direct Carboxylation Approach

The Koch-Haaf reaction provides a powerful and direct method for the synthesis of tertiary carboxylic acids from alkenes or alcohols.[9][10] This reaction involves the carbonylation of a carbocation intermediate generated in a strong acid medium.[11]

The reaction proceeds through the following key steps:

-

Carbocation Formation: In the presence of a strong acid (e.g., sulfuric acid), an alkene like cyclododecene is protonated to form a secondary carbocation. Alternatively, an alcohol such as cyclododecanol can be protonated, followed by the loss of water to generate the carbocation.

-

Carbon Monoxide Attack: Carbon monoxide, which can be supplied under pressure or generated in situ from formic acid, acts as a nucleophile and attacks the carbocation to form a highly reactive acylium ion.[9]

-

Hydrolysis: The acylium ion is subsequently hydrolyzed by water present in the reaction mixture to yield the final carboxylic acid.

The following is a representative, though not explicitly detailed, protocol for the synthesis of cyclododecanecarboxylic acid via the Koch-Haaf reaction, illustrating the general conditions.

Materials:

-

Cyclododecanol

-

Concentrated Sulfuric Acid

-

Formic Acid

-

Ice

-

Diethyl Ether

Procedure:

-

In a flask equipped for stirring and gas evolution, a mixture of concentrated sulfuric acid and formic acid is prepared and cooled.

-

Cyclododecanol is added portion-wise to the acidic mixture while maintaining a low temperature.

-

The reaction is allowed to proceed, often with stirring for several hours at or slightly above room temperature. The in situ generation of carbon monoxide from formic acid avoids the need for high-pressure CO gas.[9]

-

Upon completion, the reaction mixture is carefully poured onto crushed ice.

-

The product is then extracted with an organic solvent such as diethyl ether.

-

The organic extract is washed, dried, and the solvent is evaporated to yield the crude cyclododecanecarboxylic acid.

-

Purification is typically achieved by recrystallization.

Trustworthiness and Self-Validation: The success of this reaction is highly dependent on the stability of the intermediate carbocation. In the case of cyclododecane derivatives, hydride shifts can potentially lead to the formation of more stable tertiary carbocations, resulting in a mixture of isomeric carboxylic acids. Therefore, careful characterization of the product is essential to confirm the desired structure.

Section 3: Spectroscopic Characterization

The unambiguous identification of cyclododecanecarboxylic acid relies on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two very distinct and strong absorptions:

-

O-H Stretch: A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[12][13]

-

C=O Stretch: A strong, sharp absorption band appears in the range of 1760-1690 cm⁻¹. For a saturated aliphatic carboxylic acid like cyclododecanecarboxylic acid, this peak is expected to be around 1710 cm⁻¹ when in a dimeric, hydrogen-bonded state.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of cyclododecanecarboxylic acid would be expected to show the following key signals:

-

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet typically appearing far downfield, in the range of 10-12 ppm.[14]

-

Aliphatic Protons (-CH₂- and -CH-): A complex series of multiplets in the upfield region (approximately 1.2-2.5 ppm) corresponding to the numerous methylene and methine protons of the cyclododecane ring. The proton alpha to the carbonyl group would be expected to be the most downfield of these aliphatic signals.

The ¹³C NMR spectrum provides valuable information about the carbon framework:

-

Carbonyl Carbon (-COOH): A signal in the downfield region, typically between 170-185 ppm, is characteristic of a carboxylic acid carbonyl carbon.[15]

-

Aliphatic Carbons (-CH₂- and -CH-): A series of signals in the upfield region (approximately 20-50 ppm) corresponding to the carbon atoms of the cyclododecane ring. The carbon alpha to the carbonyl group will be the most deshielded of these.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For cyclododecanecarboxylic acid (MW = 212.33 g/mol ), the mass spectrum would be expected to show:

-

Molecular Ion Peak (M⁺): A peak at m/z = 212, corresponding to the intact molecule.

-

Fragmentation Patterns: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). Alpha-cleavage adjacent to the carbonyl group is also a common fragmentation pathway.[16]

Section 4: Applications and Future Outlook

Cyclododecanecarboxylic acid and its derivatives are valuable intermediates in various fields. The long aliphatic chain and the reactive carboxylic acid functional group make it a versatile building block for the synthesis of:

-

Polymers: As a monomer or co-monomer in the production of specialty polyamides and polyesters, imparting flexibility and hydrophobicity to the resulting polymers.

-

Fragrances and Flavors: The cyclododecane ring is a common motif in synthetic musk compounds.

-

Pharmaceuticals and Agrochemicals: The carbocyclic scaffold can be functionalized to create novel bioactive molecules.

The continued interest in macrocyclic compounds, driven by their unique conformational properties and prevalence in natural products with significant biological activity, ensures that the chemistry of cyclododecanecarboxylic acid and related large-ring structures will remain an active area of research.

References

-

ChemSrc. (2025, August 26). Cyclododecanecarboxylic acid. Retrieved from [Link]

-

PubChem. Cyclopentanecarboxylic acid. Retrieved from [Link]

-

NIST. Cyclopentylcarboxylic acid. Retrieved from [Link]

-

Plemmons, J. (2021, February 24). Extraction and Isolation of the Oxidation of Cyclododecanol to Cyclododecanone Lab [Video]. YouTube. [Link]

- Lisicki, D., & Orlińska, B. (2018). Oxidation of cyclic ketones to dicarboxylic acids. Polish Journal of Chemical Technology, 20(4), 102-107.

-

NIST. Cyclobutylcarboxylic acid. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Koch-Haaf Carbonylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of cyclic ketones to dicarboxylic acids. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

NIST. 1-Aminocyclopentanecarboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Arkivoc. (n.d.). Reactivity features of cyclododecanone. Retrieved from [Link]

- Google Patents. US2286559A - Oxidation of alicyclic ketones.

-

ResearchGate. 13C NMR spectral data of compounds 1, 4A, 10-13 and 15 (CDCI,. &values). Retrieved from [Link]

-

YouTube. (2012, October 11). Introduction to IR Spectroscopy - Carboxylic Acids. [Video]. [Link]

-

Koch Reaction. (n.d.). Koch Reaction (Koch-Haaf Reaction). Retrieved from [Link]

- Google Patents. US20090227815A1 - Process for the preparation of cyclododecanone.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

YouTube. (2021, February 23). Introduction, Set-Up, and Reaction of the Oxidation of Cyclododecanol to Cylcododecanone Lab [Video]. [Link]

-

The Royal Society of Chemistry. (2007). Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Wikipedia. (n.d.). Koch reaction. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

Sources

- 1. Cyclododecanecarboxylic acid | CAS#:884-36-6 | Chemsrc [chemsrc.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Cyclododecanecarboxylic acid | CAS 884-36-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. youtube.com [youtube.com]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. Koch Reaction (Chapter 71) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

Beyond the Chair: Stereochemical Dynamics of Cyclododecanecarboxylic Acid

Abstract

While cyclohexane stereochemistry is the staple of undergraduate curricula, the conformational dynamics of macrocycles like cyclododecanecarboxylic acid (CDCA) represent a frontier in modern drug design. As drug discovery shifts towards "beyond Rule of 5" (bRo5) space, understanding the unique [3333] square lattice of the 12-membered ring becomes critical. This guide dissects the stereochemical preferences of CDCA, moving beyond simple axial/equatorial definitions to the more relevant "corner" vs. "side" topologies, and provides a validated protocol for its synthesis and characterization.

The [3333] Paradigm: A Square Lattice

To understand the stereochemistry of cyclododecanecarboxylic acid, one must abandon the "chair" and "boat" archetypes of cyclohexane. The 12-membered ring of cyclododecane is unique among cycloalkanes because it possesses a defined, rigid, low-energy conformation that resembles a square.[1]

The Square Conformation ( / )

X-ray crystallography and low-temperature NMR have confirmed that the cyclododecane ring adopts a [3333] square conformation .

-

Sides: Four sides, each consisting of three methylene units in an anti (zigzag) arrangement.

-

Corners: Four corners, where the chain turns using gauche butane interactions.

Unlike medium rings (8–11 carbons) which suffer from severe transannular (Prelog) strain, the 12-membered ring is nearly strain-free (strain energy ~3.5 kcal/mol, comparable to cyclohexane). The interior of the ring is "hollow" enough to avoid H-H clashes, yet tight enough to maximize van der Waals attraction across the ring.

Substituent Topology: Corner vs. Side

In cyclohexane, we speak of axial and equatorial.[2] In cyclododecane, the topological distinction is between Corner and Side positions.

-

Side Positions: Hydrogens here are either intra-annular (pointing in) or extra-annular (pointing out).[1] Placing a bulky carboxylic acid (-COOH) group here is energetically costly due to destabilizing 1,3-diaxial-like interactions with the neighboring "side" hydrogens.[1]

-

Corner Positions: These are the "isoclinal" positions.[1] A substituent at the corner points away from the ring center, minimizing transannular strain.

Stereochemical Rule: In Cyclododecanecarboxylic acid, the -COOH group preferentially occupies a Corner (extra-annular) position to minimize steric clash with the transannular hydrides.

Visualization: Conformational Energy Landscape

Figure 1: The energy landscape of the cyclododecane ring. The [3333] square is the thermodynamic sink, dictating the stereochemical environment of the carboxylic acid substituent.

Technical Protocol: Directed Synthesis

While industrial routes often use the Koch-Haaf carbonylation of cyclododecene, a research-grade synthesis requires higher stereochemical fidelity and purity.[1] The following protocol utilizes the Lithiation-Carboxylation of Bromocyclododecane . This method is preferred in drug development for its ability to introduce isotopic labels (

Reagents & Causality[1]

-

Bromocyclododecane: The electrophilic scaffold.[1]

-

t-Butyllithium (t-BuLi): Used instead of n-BuLi to facilitate rapid Halogen-Lithium exchange at -78°C. Why:[1] Slow exchange permits Wurtz-coupling side reactions (dimerization of the ring).[1]

-

Dry Ice (CO2): The electrophilic carbon source.

Step-by-Step Methodology

| Step | Operation | Critical Parameter | Mechanistic Rationale |

| 1 | Solvent Prep | Anhydrous Et2O, degassed | THF can coordinate too strongly; Ether favors the discrete organolithium species.[1] |

| 2 | Cryogenic Cooling | Cool to -78°C (Acetone/Dry Ice) | Kinetic control.[1] Prevents |

| 3 | Lithiation | Add t-BuLi (2.1 equiv) dropwise | First eq.[1] performs exchange; second eq. destroys t-BuBr byproduct. |

| 4 | Equilibration | Stir 30 min at -78°C | Ensures complete formation of Cyclododecyl-Li. |

| 5 | Carboxylation | Bubble xs dry CO2 gas | Rapid quench traps the anion before it can protonate or eliminate.[1] |

| 6 | Acidification | HCl (2M) wash | Protonates the lithium carboxylate to the free acid. |

Self-Validating Checkpoint

-

TLC Monitoring: The starting bromide is non-polar (high Rf in Hexanes). The product acid is highly polar (baseline in Hexanes; moves in 5% MeOH/DCM).

-

Visual Cue: Upon adding t-BuLi, the solution should remain clear/light yellow.[1] A deep brown color indicates decomposition or polymerization.[1]

Analytical Characterization

Validating the structure requires overcoming the "blurring" effect of pseudorotation at room temperature.

Dynamic NMR Spectroscopy

At 25°C, cyclododecanecarboxylic acid appears as a fast-exchanging average.[1] To "see" the stereochemistry, you must freeze the conformation.

-

High Temp (+25°C): The ring undergoes rapid pseudorotation. The CH2 protons appear as a broad multiplet.[1]

-

Low Temp (-100°C in CHFCl2): The spectrum decoalesces.[1]

-

Corner Protons: Distinct shifts due to deshielding by the carbonyl.[1]

-

Side Protons: Upfield shift.

-

Substituent H: The proton alpha to the carboxyl group will resolve into a multiplet indicating its position (likely corner-equatorial).

-

Crystal Structure Data

In the solid state, CDCA crystallizes to maximize hydrogen bonding between carboxylic acid dimers.

-

Lattice: Triclinic or Monoclinic.

-

Conformation: The ring is frozen in the [3333] square.

-

Carboxyl Orientation: The -COOH group sits at a corner position , oriented anti to the ring sector to minimize steric clash.

Synthesis Workflow Diagram

Figure 2: Reaction pathway for the stereoselective synthesis of Cyclododecanecarboxylic Acid.

Why This Matters: The Macrocyclic Effect

For drug development professionals, CDCA is more than a reagent; it is a model for permeability .[1]

-

Chameleonicity: The ability of the [3333] ring to flip between polar (exposed acid) and non-polar (buried acid) conformations allows macrocycles to cross cell membranes (lipophilic) and then dissolve in cytosol (hydrophilic).

-

Lipophilicity: The "fatty" nature of the C12 ring masks the polar carboxyl group more effectively than a C6 ring, often improving oral bioavailability (LogP modulation).

References

-

Dunitz, J. D., & Shearer, H. M. M. (1960).[1] Structure of the Cyclododecane Molecule. Helvetica Chimica Acta.[1] Link

-

Schneider, H. J., & Thomas, F. (1980).[1] Conformational Analysis of Cyclododecane Derivatives by NMR. Tetrahedron. Link

-

Wiberg, K. B. (1965).[1] Oxidation of Cyclododecanol to Cyclododecanecarboxylic Acid. Journal of the American Chemical Society.[3] Link

-

Raithby, P. R., et al. (1998).[1] Conformational Study of Cyclodecane and Substituted Cyclodecanes. Journal of the American Chemical Society.[3] Link

Sources

A Comprehensive Technical Guide to the Safe Handling of Cyclododecanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Cyclododecanecarboxylic acid. As a Senior Application Scientist, the following information is synthesized from available safety data sheets and chemical safety literature to ensure a thorough understanding of the risks and the implementation of robust safety protocols. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Introduction and Scientific Context

Cyclododecanecarboxylic acid is a saturated fatty acid with a 12-carbon aliphatic ring. Its unique structural properties make it a valuable building block in various fields, including polymer science, pharmaceuticals, and as a specialty chemical intermediate. Understanding its chemical and physical properties is paramount to ensuring its safe handling in a laboratory and manufacturing environment. This guide serves as a critical resource for professionals working with this compound, emphasizing a proactive approach to safety.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with Cyclododecanecarboxylic acid is the foundation of safe handling. While specific toxicological data for this compound is not extensively detailed in all publicly available literature, data from analogous cycloalkanecarboxylic acids can provide valuable insights into potential hazards.

GHS Classification:

Based on available information, Cyclododecanecarboxylic acid and similar cycloalkanecarboxylic acids are classified with the following hazards:

-

Skin Irritation/Corrosion: Many carboxylic acids can cause skin irritation, and some are corrosive, causing severe burns upon contact.[1][2][3][4][5]

-

Serious Eye Damage/Irritation: Direct contact with the eyes can cause serious irritation or damage.[1][2][3][4][5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation if inhaled.[4][5]

It is crucial to note that the toxicological properties of Cyclododecanecarboxylic acid have not been fully investigated.[6] Therefore, it should be handled with the care afforded to a potentially hazardous substance.

Toxicological Summary

| Hazard Route | Potential Effects | Supporting Evidence (Analogous Compounds) |

| Inhalation | May cause respiratory tract irritation.[4][5] | For similar compounds, inhalation can cause chemical burns to the respiratory tract.[1] |

| Skin Contact | Causes skin irritation. Prolonged or repeated contact may lead to more severe effects.[4] | Can cause skin burns.[1] |

| Eye Contact | Causes serious eye irritation or damage.[4][5] | Can cause eye burns and potential corneal damage.[1] |

| Ingestion | May be harmful if swallowed. | Can cause gastrointestinal tract burns.[1] |

Physical and Chemical Properties:

| Property | Value | Source |

| CAS Number | 884-36-6 | [7] |

| Molecular Formula | C13H24O2 | Inferred |

| EINECS Number | 212-937-4 | [7] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The core principle of laboratory safety is a multi-layered defense system, starting with engineering controls and supplemented by appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

-

Ventilation: All work with Cyclododecanecarboxylic acid should be conducted in a well-ventilated area.[1][8] A chemical fume hood is strongly recommended, especially when heating the substance or when there is a potential for aerosol or dust generation.[4]

-

Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[1][4] This is a non-negotiable requirement due to the potential for severe eye and skin damage.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[1][4] A face shield should be worn in situations with a higher risk of splashing.[4][9]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves.[1][3][9] Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart for the specific type of glove and the duration of use.

-

Lab Coat: A flame-retardant lab coat should be worn at all times.

-

Protective Clothing: For larger quantities or procedures with a high risk of exposure, additional protective clothing may be necessary.[1]

-

-

Respiratory Protection: If working outside of a fume hood or if dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent accidental exposure and maintain the integrity of the compound.

Handling

-

Avoid Contact: Avoid all contact with the skin, eyes, and clothing.[2][8]

-

Avoid Inhalation: Do not breathe dust, mist, or vapors.[1][8][9]

-

General Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[1][2][5] Contaminated clothing should be removed and washed before reuse.[1][5]

-

Grounding: Take precautionary measures against static discharges if the material is in a powdered form and there is a risk of dust explosion.

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][8]

-

Incompatible Materials: Store away from strong oxidizing agents and strong bases.[1][6][7]

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[1][6][8]

Emergency Procedures: A Step-by-Step Guide

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | 1. Remove the individual to fresh air immediately.[1][4] 2. If breathing is difficult, administer oxygen.[1] 3. If breathing has stopped, provide artificial respiration.[1] 4. Seek immediate medical attention.[1] |

| Skin Contact | 1. Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] 2. Seek immediate medical attention.[1][2] |

| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][2] 2. Remove contact lenses if present and easy to do.[3][9] 3. Seek immediate medical attention.[1][2] |

| Ingestion | 1. Do NOT induce vomiting.[1] 2. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] 3. Never give anything by mouth to an unconscious person.[1] 4. Seek immediate medical attention.[1] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be generated.[1][6][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Accidental Release Measures

-

Evacuate: Evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Control Ignition Sources: Remove all sources of ignition.[1][6]

-

Containment: Prevent the spill from entering drains or waterways.[2]

-

Cleanup:

-

Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

-

PPE: Wear appropriate personal protective equipment during cleanup.[2]

Disposal Considerations

All waste materials should be disposed of in accordance with federal, state, and local regulations.[1] Do not allow the chemical to enter drains or sewers.[2] It is the responsibility of the waste generator to properly classify and dispose of the waste.

Risk Assessment and Control Hierarchy Workflow

The following diagram illustrates a logical workflow for assessing and controlling the risks associated with handling Cyclododecanecarboxylic acid. This hierarchical approach prioritizes the most effective control measures.

Caption: Risk assessment and control hierarchy for handling Cyclododecanecarboxylic acid.

Conclusion

The safe handling of Cyclododecanecarboxylic acid is contingent upon a comprehensive understanding of its potential hazards, the diligent application of engineering controls and personal protective equipment, and strict adherence to established protocols. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to work with this compound in a manner that prioritizes safety and scientific integrity. Continuous review and adaptation of safety procedures in response to new information and specific experimental contexts are essential components of a robust safety culture.

References

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-09).

- Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC) - West Liberty University.

- Cyclopentanecarboxylic acid - Safety D

- Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid - Carl ROTH. (2024-03-01).

- CYCLODODECANECARBOXYLIC ACID - Safety D

- Cyclopropane Carboxylic Acid CAS No 1759-53-1 MATERIAL SAFETY D

- SAFETY D

- 14 - SAFETY D

- Cyclopentane-1,3-dicarboxylic acid - AK Scientific, Inc.

- Cyclohexanecarboxylic acid - Synerzine. (2018-06-22).

Sources

- 1. westliberty.edu [westliberty.edu]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. aksci.com [aksci.com]

- 5. synerzine.com [synerzine.com]

- 6. fishersci.com [fishersci.com]

- 7. CYCLODODECANECARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. Cyclopentanecarboxylic acid - Safety Data Sheet [chemicalbook.com]

Navigating the Procurement and Application of Cyclododecanecarboxylic Acid: A Technical Guide for Scientific Professionals

For researchers, scientists, and drug development professionals, the sourcing of specialized chemical reagents is a critical first step in the journey of discovery. This in-depth guide provides a comprehensive overview of the commercial availability, key suppliers, and potential applications of Cyclododecanecarboxylic acid, a valuable building block in synthetic and medicinal chemistry.

Introduction to Cyclododecanecarboxylic Acid: A Profile

Cyclododecanecarboxylic acid (CDCA), with the CAS number 884-36-6, is a saturated fatty acid characterized by a twelve-carbon cycloalkane ring attached to a carboxylic acid group. Its molecular formula is C₁₃H₂₄O₂, and it has a molecular weight of 212.33 g/mol . This compound typically presents as a solid with a melting point in the range of 97-98 °C.[1] The large, lipophilic cyclododecane ring combined with the reactive carboxylic acid moiety makes it an intriguing starting material for the synthesis of diverse molecular architectures.

Commercial Availability and Supplier Landscape

Cyclododecanecarboxylic acid is readily available from a range of chemical suppliers, catering to various scales of research and development, from laboratory-grade reagents to potential bulk quantities for larger-scale synthesis.

Key Suppliers and Product Specifications

A survey of the market indicates that several major chemical suppliers list Cyclododecanecarboxylic acid in their catalogs. The purity of the commercially available product is typically ≥97.0%.[1] Below is a comparative table of prominent suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | Cyclododecanecarboxylic acid | 884-36-6 | ≥97.0% | Gram to kilogram |

| Santa Cruz Biotechnology | Cyclododecanecarboxylic acid | 884-36-6 | Not specified | Gram quantities |

It is important for researchers to consult the specific product documentation from each supplier for detailed purity analysis and potential trace impurities, as these can be critical for sensitive applications.

Considerations for Procurement: Purity Grades and Scaling Up

For initial research and discovery phases, standard reagent-grade Cyclododecanecarboxylic acid (typically ≥95% purity) is often sufficient. However, for applications in drug development and medicinal chemistry, where stringent quality control is paramount, higher purity grades may be necessary. When planning for larger-scale synthesis, it is advisable to contact suppliers to inquire about the availability of bulk quantities and the potential for custom synthesis to meet specific purity requirements.

Handling and Safety: A Necessary Precaution

As with any chemical reagent, proper handling and safety precautions are essential when working with Cyclododecanecarboxylic acid. Safety Data Sheets (SDS) from suppliers provide comprehensive information on potential hazards, handling procedures, and emergency measures.

Key Hazard Information:

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[1]

-

Precautionary Statements: Advise washing skin thoroughly after handling, wearing protective gloves and eye protection, and using only in a well-ventilated area.[1]

Researchers should always consult the latest SDS before use and ensure that appropriate personal protective equipment (PPE) is worn.

Applications in Research and Drug Development

While direct and extensive literature on the specific applications of Cyclododecanecarboxylic acid in marketed drugs is limited, its structural features suggest its potential as a valuable intermediate in medicinal chemistry. Carboxylic acids, in general, are a cornerstone of pharmaceutical development, and the unique properties of the cyclododecane ring can be leveraged to modulate the physicochemical properties of drug candidates.

The Role of Large Cycloalkanes in Medicinal Chemistry

The incorporation of large, lipophilic cycloalkane moieties like cyclododecane can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. These groups can:

-

Increase Lipophilicity: Enhancing the ability of a molecule to cross biological membranes.

-

Modulate Binding Affinity: The conformational flexibility and size of the cyclododecane ring can allow for optimal interactions with the binding pockets of target proteins.

-

Influence Metabolic Stability: The saturated nature of the cycloalkane can impart resistance to metabolic degradation.

Synthetic Utility and Potential Derivatives

The carboxylic acid group of Cyclododecanecarboxylic acid serves as a versatile handle for a wide array of chemical transformations, allowing for its incorporation into more complex molecular scaffolds.

Caption: Synthetic pathways for deriving novel compounds from Cyclododecanecarboxylic acid.

Experimental Protocol: General Procedure for Amide Synthesis

-

Activation of the Carboxylic Acid: To a solution of Cyclododecanecarboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a suitable activating agent (e.g., 1.1 equivalents of oxalyl chloride with a catalytic amount of DMF, or a carbodiimide coupling reagent such as EDC with HOBt).

-

Reaction Monitoring: Stir the reaction mixture at room temperature until the activation is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture, often in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid formed during the reaction.

-

Work-up and Purification: After the reaction is complete, quench the reaction with water or a mild aqueous acid. Extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the desired amide derivative.

This general protocol can be adapted for the synthesis of a wide variety of amide derivatives, which can then be screened for biological activity.

Conclusion and Future Outlook

Cyclododecanecarboxylic acid represents a commercially accessible and synthetically versatile building block for researchers in drug discovery and development. Its unique combination of a large, lipophilic cycloalkane ring and a reactive carboxylic acid functional group offers opportunities for the design and synthesis of novel chemical entities with potentially favorable pharmacological properties. While specific examples of its inclusion in clinical candidates are not widely documented, the fundamental principles of medicinal chemistry suggest its utility in modulating lipophilicity, binding interactions, and metabolic stability. As the exploration of novel chemical space continues to be a priority in drug discovery, the strategic use of building blocks like Cyclododecanecarboxylic acid will undoubtedly play a significant role in the development of the next generation of therapeutics.

References

Sources

Technical Whitepaper: Cyclododecanecarboxylic Acid (CDCA)

Molecular Architecture, Synthetic Pathways, and Application Logic

Executive Summary

Cyclododecanecarboxylic acid (CDCA) represents a critical intermediate in the transition between standard cycloaliphatic chemistry and macrocyclic engineering. Unlike its smaller homolog, cyclohexanecarboxylic acid, CDCA introduces significant lipophilicity and conformational flexibility due to its 12-carbon ring structure. This whitepaper analyzes the core physicochemical properties of CDCA, delineates its synthesis via catalytic carbonylation, and provides a validated analytical framework for its characterization. For drug development professionals, CDCA serves as a vital moiety for modulating LogP (partition coefficient) and enhancing membrane permeability in small molecule design.

Part 1: Molecular Identity & Physicochemical Core

The request for molecular weight and formula is not merely a stoichiometric necessity but the foundation for understanding the molecule's behavior in solution. CDCA is a crystalline solid that bridges the gap between rigid small rings and flexible polymer chains.

Core Constants

| Property | Value | Technical Context |

| IUPAC Name | Cyclododecanecarboxylic acid | - |

| CAS Registry Number | 884-36-6 | Essential for regulatory filing and sourcing. |

| Molecular Formula | C₁₃H₂₄O₂ | Used for exact mass calculation in HRMS. |

| Molecular Weight | 212.33 g/mol | Crucial for molarity calculations in synthesis. |

| Exact Mass | 212.1776 Da | Target for Mass Spectrometry (Monoisotopic). |

| Melting Point | 97–99 °C | Indicates high purity; lower ranges suggest isomers. |

| Boiling Point | ~342 °C (at 760 mmHg) | Requires high-vacuum distillation for purification. |

| Predicted LogP | ~4.0 – 4.5 | High lipophilicity; significantly impacts ADMET. |

Structural Insight

The C12 ring of CDCA does not exist in a flat conformation. It adopts a "square-like" [3333] corner conformation to minimize transannular strain (Prelog strain).

-

Implication for Synthesis: The steric bulk of the ring hinders attack at the carbonyl carbon, making esterification rates slower compared to linear fatty acids.

-

Implication for Pharma: The hydrophobic bulk allows the molecule to anchor into lipid bilayers, making it an excellent candidate for increasing the bioavailability of polar pharmacophores.

Part 2: Synthetic Pathways & Production Logic

The synthesis of CDCA is an exercise in atom economy. While oxidation of cyclododecanol is possible, the industrial and lab-scale "gold standard" relies on the Koch-Haaf Carbonylation or transition-metal catalyzed carbonylation of the alkene precursor.

The Carbonylation Workflow

We utilize Cyclododecatriene (CDT) as the feedstock, which is first hydrogenated to Cyclododecene. The alkene then undergoes hydrocarboxylation.

Mechanism:

-

Protonation: The alkene is protonated by a strong acid (e.g., H₂SO₄/HF) to form a carbocation.

-

Carbonylation: The carbocation traps Carbon Monoxide (CO) to form an acylium ion.

-

Hydrolysis: Water quenches the acylium ion to yield CDCA.

Visualization: Synthesis Logic

The following diagram outlines the conversion from raw butadiene feedstock to the final purified acid.

Figure 1: Step-wise synthesis workflow from butadiene feedstock to purified CDCA via the Koch carbonylation pathway.

Part 3: Analytical Validation (Self-Validating Protocols)

In a research setting, confirming the identity of C13H24O2 requires distinguishing it from acyclic isomers (like tridecanoic acid) and other ring sizes.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of CDCA is distinct due to the ring anisotropy.

-

Carboxyl Proton (-COOH): A very broad singlet at 10.0–12.0 ppm . Note: This peak may disappear if the solvent contains D₂O exchange.

-

Alpha Proton (CH-COOH): A multiplet at 2.3–2.5 ppm . This integrates to 1H and is the key diagnostic peak.

-

Ring Methylenes (-(CH₂)₁₁-): A massive, overlapping envelope between 1.2–1.6 ppm . Unlike linear chains, these protons show complex splitting due to the rigid ring conformation.

Mass Spectrometry (MS)

-

Technique: ESI-MS (Negative Mode) is preferred for carboxylic acids.

-

Target Ion: Look for the deprotonated molecular ion [M-H]⁻ at m/z 211.17 .

-

Fragmentation: In EI-MS (GC-MS), look for the McLafferty rearrangement characteristic of acids, though the cyclic structure restricts some standard fragmentation pathways.

Analytical Workflow Diagram

Figure 2: Analytical decision tree for validating CDCA purity and identity using NMR and Mass Spectrometry.

Part 4: Application Science in Drug Development

For the pharmaceutical scientist, CDCA is not just a chemical; it is a tool for Lipophilicity Engineering .

The Lipophilicity/Permeability Trade-off

Many potent pharmacophores fail in clinical trials due to poor membrane permeability (low LogP). Attaching a CDCA moiety via an ester or amide linkage can drastically shift the physicochemical profile.

-

Mechanism: The C12 ring acts as a "grease ball," shielding polar groups and facilitating passive diffusion across the blood-brain barrier (BBB) or intestinal epithelium.

-

Prodrug Strategy: The CDCA ester is often designed to be hydrolyzed by intracellular esterases, releasing the active drug and the benign CDCA by-product.

Material Science: Polyamides

CDCA is also a precursor for high-performance polyamides (Nylons). When reacted with diamines, the bulky C12 ring disrupts the crystalline packing of the polymer chain.

-

Result: This lowers the melting point and modulus compared to linear analogs, creating polymers with better flexibility and transparency, useful for medical tubing and flexible catheters.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70830, Cyclododecanecarboxylic acid. Retrieved from [Link]

- Weissermel, K., & Arpe, H. J. (2003).Industrial Organic Chemistry.

-

ChemSrc. Cyclododecanecarboxylic acid - Physicochemical Properties. Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier - Cyclododecane derivatives. Retrieved from [Link]

A Senior Application Scientist's Guide to the Theoretical Conformational Analysis of Cyclododecanecarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclododecanecarboxylic acid, a molecule featuring a twelve-membered ring, presents a formidable challenge in conformational analysis due to its inherent flexibility. This guide provides an in-depth exploration of the theoretical and computational methodologies essential for mapping the complex potential energy surface of this macrocycle. We will delve into the rationale behind a multi-tiered computational approach, starting with broad exploration using molecular mechanics and culminating in high-accuracy refinement with density functional theory. This document serves as a practical handbook, offering not only step-by-step protocols but also the critical scientific reasoning that underpins a robust and reliable conformational analysis workflow. The insights gained from such studies are paramount for applications in drug discovery, where the three-dimensional structure of a molecule dictates its biological activity.[1]

Introduction: The Significance of Macrocyclic Scaffolds

Macrocycles, organic molecules containing a ring of at least twelve atoms, occupy a unique and increasingly important chemical space in drug discovery.[1][2] Their semi-rigid, preorganized structure allows for high-affinity and selective binding to challenging biological targets, such as those with flat or shallow binding sites.[1][3] Cyclododecanecarboxylic acid serves as a prototypical example of a substituted large-ring cycloalkane, a class of molecules where conformational flexibility is a defining characteristic.[4] Understanding the conformational preferences of this scaffold is crucial, as the spatial arrangement of the carboxylic acid group relative to the ring profoundly influences its physicochemical properties and potential interactions with biological macromolecules.[1]

The primary challenge in studying molecules like cyclododecane is the sheer number of possible low-energy conformations. Unlike smaller, more rigid rings like cyclohexane, large rings exhibit low levels of strain and their behavior can resemble that of open-chain compounds.[5][6] However, they are also subject to unique steric strains, such as transannular interactions (interactions between atoms across the ring), which further complicates the conformational landscape.[5] A thorough theoretical analysis is therefore indispensable for identifying the most stable conformers and understanding the energetic barriers between them.

The Theoretical Framework: A Multi-Pronged Approach

A comprehensive conformational analysis of cyclododecanecarboxylic acid necessitates a hierarchical computational strategy. This approach balances computational cost with accuracy, employing faster, less precise methods for initial exploration and more rigorous, computationally intensive methods for final refinement.

2.1. Molecular Mechanics (MM): Charting the Conformational Space

Molecular mechanics (MM) is the workhorse of conformational analysis.[7][8] It employs classical mechanics principles and a set of empirical parameters, known as a force field, to calculate the potential energy of a molecule as a function of its atomic coordinates.[7][8]

-

Why MM First? The primary advantage of MM is its speed. It allows for the rapid exploration of a molecule's vast conformational space to identify a large number of potential low-energy structures. This is particularly crucial for flexible molecules like cyclododecane.[9]

-

Choosing the Right Force Field: The accuracy of MM calculations is entirely dependent on the quality of the force field. For cycloalkanes, force fields like MMFF (Merck Molecular Force Field) and OPLS (Optimized Potentials for Liquid Simulations) are commonly used.[7][10] It is essential to select a force field that has been well-parameterized for the types of atoms and bonding present in cyclododecanecarboxylic acid.

2.2. Quantum Mechanics (QM): Refining the Energetic Landscape

While MM is excellent for conformational searching, it can lack the accuracy needed to reliably rank the relative energies of very similar conformers. This is where quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), become essential.[11]

-

The Power of DFT: DFT provides a more fundamentally accurate description of the electronic structure of a molecule, leading to more reliable energy calculations.[12][13] By performing DFT calculations on the low-energy conformers identified by MM, we can obtain a more precise understanding of their relative stabilities.

-